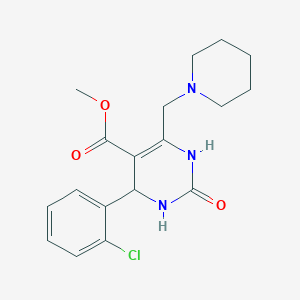![molecular formula C15H21FN2O2S B5372422 2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5372422.png)
2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-fluoro-2-methylphenyl)sulfonyl]-2,7-diazaspiro[4.5]decane hydrochloride is a chemical compound used in scientific research. It is commonly referred to as FSD-1 or FSD-2. This compound has gained attention in recent years due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of FSD-1 is not well understood. However, it has been suggested that FSD-1 may inhibit the activity of enzymes involved in DNA synthesis and repair. This could explain its antitumor activity. FSD-1 may also inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and physiological effects:
FSD-1 has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. FSD-1 has also been shown to inhibit the growth and migration of cancer cells. In addition, FSD-1 has been shown to modulate the immune response by increasing the production of cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using FSD-1 in lab experiments is its potential therapeutic applications. FSD-1 has been shown to have antitumor and antiviral activity, which makes it an attractive candidate for further study. However, one limitation of using FSD-1 in lab experiments is its toxicity. FSD-1 has been shown to be toxic to normal cells at high concentrations, which could limit its use in clinical settings.
Direcciones Futuras
There are several future directions for the study of FSD-1. One direction is to further investigate its potential as an antitumor agent. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to investigate its potential as an antiviral agent. This could involve studying its effects on other viruses and in animal models. Additionally, further research is needed to understand the mechanism of action of FSD-1 and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of FSD-1 involves several steps. The first step is the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with 1,2-diaminocyclohexane in the presence of a base. This reaction results in the formation of 2-[(4-fluoro-2-methylphenyl)sulfonyl]-1,2-diaminocyclohexane. The second step involves the cyclization of this compound with formaldehyde to produce FSD-1. FSD-2 is a derivative of FSD-1 and is synthesized by reacting FSD-1 with sodium borohydride.
Aplicaciones Científicas De Investigación
FSD-1 has been studied for its potential therapeutic applications. It has been shown to have antitumor activity in several types of cancer cells, including breast, lung, and prostate cancer. FSD-1 has also been studied for its potential as an antiviral agent. It has been shown to inhibit the replication of the influenza virus and the hepatitis C virus.
Propiedades
IUPAC Name |
2-(4-fluoro-2-methylphenyl)sulfonyl-2,9-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2S/c1-12-9-13(16)3-4-14(12)21(19,20)18-8-6-15(11-18)5-2-7-17-10-15/h3-4,9,17H,2,5-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOATWTIMHQIACZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC3(C2)CCCNC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-chlorobenzyl)thio]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5372340.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B5372341.png)
![2-methyl-8-[(1-methyl-1H-imidazol-2-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5372354.png)
![2,6-dihydroxy-N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]benzamide](/img/structure/B5372357.png)
![4-{4-[(5-fluoro-2-methylphenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5372363.png)
![(4aS*,8aR*)-1-(3-methoxypropyl)-6-[(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5372375.png)
![(1R*,2R*,6S*,7S*)-4-(2-biphenylylcarbonyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5372383.png)
![4-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-phenyl-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5372386.png)

![3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5372393.png)

![N-cyclopropyl-N-[(3-methyl-2-thienyl)methyl]-2,1-benzisoxazole-3-carboxamide](/img/structure/B5372401.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-5-isopropylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5372414.png)
![ethyl 5-methoxy-2-[(4-phenyl-1-piperazinyl)methyl]-1-benzofuran-3-carboxylate](/img/structure/B5372420.png)